1-(Benzyloxy)-4-(3-fluorophenyl)benzene
CAS No.: 1352318-28-5
Cat. No.: VC0036392
Molecular Formula: C19H15FO
Molecular Weight: 278.326
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352318-28-5 |
---|---|
Molecular Formula | C19H15FO |
Molecular Weight | 278.326 |
IUPAC Name | 1-fluoro-3-(4-phenylmethoxyphenyl)benzene |
Standard InChI | InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Standard InChI Key | YUNPVYLKXYMZTC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Properties
1-(Benzyloxy)-4-(3-fluorophenyl)benzene (CAS: 1352318-28-5) is a fluorinated aromatic ether characterized by a benzyloxy group connected to a biphenyl system with a fluorine atom at the meta position of one of the phenyl rings. The compound has a well-defined chemical structure that contributes to its unique properties and potential applications.
Physical and Chemical Characteristics
The compound possesses specific chemical identifiers and physical properties that are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1352318-28-5 |
IUPAC Name | 1-fluoro-3-(4-phenylmethoxyphenyl)benzene |
Molecular Formula | C19H15FO |
Molecular Weight | 278.326 g/mol |
Standard InChI | InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F |
PubChem Compound ID | 54528089 |
This compound consists of three main structural components: a benzyl group, a central phenoxy group, and a 3-fluorophenyl moiety. The fluorine atom at the meta position of one phenyl ring significantly influences the electronic properties of the molecule.
Structural Analysis
The molecular structure reveals three distinct aromatic rings connected in a specific arrangement:
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A terminal benzyl group attached through an oxygen atom (ether linkage)
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A central 1,4-disubstituted phenyl ring
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A 3-fluorophenyl group attached to the central phenyl ring
This arrangement creates a molecule with interesting electronic distribution and potential for π-π interactions, contributing to its applications in materials science.
Synthesis Methods
While the search results don't provide a direct synthesis route for 1-(Benzyloxy)-4-(3-fluorophenyl)benzene, similar compounds offer insights into potential synthetic approaches.
Microflow Fluorination Techniques
Recent advances in synthesis methodology include microflow fluorination techniques which could potentially be adapted for the synthesis or modification of this compound. The research by J-Stage details how benzyne precursors can be efficiently fluorinated using flow chemistry techniques, which might be applicable to synthesize or modify 1-(Benzyloxy)-4-(3-fluorophenyl)benzene or its precursors .
Structure-Property Relationships
The structural features of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene contribute to its specific properties and potential applications.
Electronic Properties
The presence of the fluorine atom creates a dipole moment and affects the electron distribution throughout the molecule. Fluorine, being highly electronegative, withdraws electron density from the adjacent aromatic ring, potentially influencing:
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Reactivity at specific positions
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Intermolecular interactions
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Optical properties
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Stability under various conditions
These electronic effects may contribute to the compound's potential applications in light-emitting devices.
Comparison with Related Compounds
Several structurally related compounds provide context for understanding 1-(Benzyloxy)-4-(3-fluorophenyl)benzene's properties:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|---|
1-(Benzyloxy)-4-(3-fluorophenyl)benzene | 1352318-28-5 | C19H15FO | 278.326 | Reference compound |
1‐[1‐(benzyloxy)‐but‐3‐enyl]‐4‐fluorobenzene | 1143515-07-4 | C17H17FO | 256.315 | Contains but-3-enyl group instead of phenyl |
1-(BENZYLOXY)-4-(3-CHLOROPROPOXY)BENZENE | 913851-45-3 | C16H17ClO2 | 276.758 | Contains chloropropoxy instead of fluorophenyl |
1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone | 81227-99-8 | C15H13FO2 | 244.26 | Contains ethanone group and different fluorine position |
This comparison illustrates how relatively minor structural modifications can lead to compounds with different properties and applications .
Analytical Considerations
The identification and characterization of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene can be achieved through various analytical techniques.
Comparative Analysis with Related Fluorophenyl Derivatives
The fluorophenyl moiety appears in several related compounds discussed in the search results, enabling a comparative analysis of structural effects.
Structure-Activity Relationships
Related studies on fluorinated aromatic compounds suggest that:
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The position of the fluorine atom significantly affects electronic distribution
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Benzyloxy groups serve as both protecting groups and functional handles
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The combination of fluorine and ether linkages creates molecules with specific electronic properties
For example, research on 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone demonstrates that compounds with similar structural elements have potential applications in antimicrobial research, suggesting possible bioactivity for structural analogs.
Synthetic Versatility
The compound's structure suggests potential for further functionalization:
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The benzyloxy group can be cleaved to reveal a phenol
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The aromatic rings provide sites for electrophilic or nucleophilic substitution
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The 4-(3-fluorophenyl)benzene core could serve as a scaffold for building more complex molecules
This versatility makes 1-(Benzyloxy)-4-(3-fluorophenyl)benzene valuable as a synthetic intermediate in organic chemistry .
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